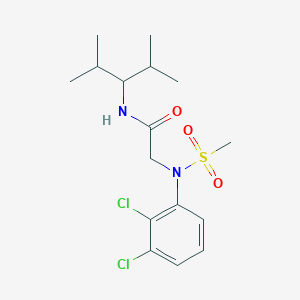![molecular formula C8H12N8O B4922035 N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine, also known as CDG or caged guanidine, is a widely used chemical compound in scientific research. CDG is a photoactivatable molecule that can be used to study a variety of biochemical and physiological processes. It is a highly versatile tool that can be used to study the function of enzymes, receptors, and other biomolecules.
Mechanism of Action
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine works by releasing guanidine upon exposure to light. Guanidine is a potent activator of enzymes and receptors, and its release can lead to a wide range of biochemical and physiological effects. This compound can be used to study the function of a variety of biomolecules, including kinases, phosphatases, G protein-coupled receptors, and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biomolecule being studied. This compound can be used to activate or inhibit enzymes, receptors, and other biomolecules in a time- and location-specific manner. This allows researchers to study the function of these molecules in a highly controlled environment. This compound can also be used to study the signaling pathways that are activated or inhibited by these molecules.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine is its versatility. It can be used to study a wide range of biomolecules and signaling pathways. This compound is also highly specific, allowing researchers to selectively activate or inhibit specific molecules. However, this compound does have some limitations. It requires exposure to light to release guanidine, which can limit its use in certain experimental setups. This compound can also be toxic at high concentrations, which can limit its use in certain cell types.
Future Directions
There are many potential future directions for the use of N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine in scientific research. One area of interest is the development of new this compound derivatives that can be activated by different wavelengths of light. This would allow researchers to selectively activate or inhibit specific biomolecules in different regions of the electromagnetic spectrum. Another area of interest is the development of new this compound-based probes that can be used to study the function of biomolecules in living cells and tissues. Finally, this compound could be used in the development of new therapeutics that target specific biomolecules or signaling pathways.
Synthesis Methods
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine can be synthesized using a variety of methods. One common method involves the reaction of guanidine with cyanogen bromide and dimethylamine. The resulting product is then reacted with 6-methoxy-1,3,5-triazine-2-thiol to yield this compound. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine has a wide range of applications in scientific research. It is commonly used to study the function of enzymes, receptors, and other biomolecules. This compound can be used to selectively activate or inhibit these molecules in a time- and location-specific manner. This allows researchers to study the function of these molecules in a highly controlled environment.
Properties
IUPAC Name |
1-cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8O/c1-15(2)6-12-7(14-8(13-6)17-3)16(4-9)5(10)11/h1-3H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCYKUHKSJVIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC)N(C#N)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)



